molecular formula C13H21NO2 B14515978 2-Cyclohexen-1-yl 3-(1-pyrrolidinyl)propanoate CAS No. 62823-57-8

2-Cyclohexen-1-yl 3-(1-pyrrolidinyl)propanoate

Cat. No.: B14515978
CAS No.: 62823-57-8
M. Wt: 223.31 g/mol
InChI Key: DCTCAZZYTAGXBV-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-yl 3-(1-pyrrolidinyl)propanoate is an organic compound that features a cyclohexene ring and a pyrrolidine ring connected by a propanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-yl 3-(1-pyrrolidinyl)propanoate typically involves the reaction of cyclohexenone with pyrrolidine under specific conditions. One common method is the enamine formation reaction, where cyclohexenone reacts with pyrrolidine to form the enamine intermediate. This intermediate can then be further reacted with propanoic acid or its derivatives to form the final product .

Industrial Production Methods

Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. For example, the use of catalysts such as vanadium or other transition metals can facilitate the oxidation and subsequent reactions required to produce the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-yl 3-(1-pyrrolidinyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Cyclohexen-1-yl 3-(1-pyrrolidinyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-yl 3-(1-pyrrolidinyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in metabolic pathways or cellular processes, depending on the specific target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexen-1-yl 3-(1-pyrrolidinyl)propanoate is unique due to the presence of both the cyclohexene and pyrrolidine rings connected by a propanoate group. This unique structure allows it to participate in a variety of chemical reactions and makes it useful in diverse applications.

Properties

CAS No.

62823-57-8

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

cyclohex-2-en-1-yl 3-pyrrolidin-1-ylpropanoate

InChI

InChI=1S/C13H21NO2/c15-13(8-11-14-9-4-5-10-14)16-12-6-2-1-3-7-12/h2,6,12H,1,3-5,7-11H2

InChI Key

DCTCAZZYTAGXBV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCC(=O)OC2CCCC=C2

Origin of Product

United States

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